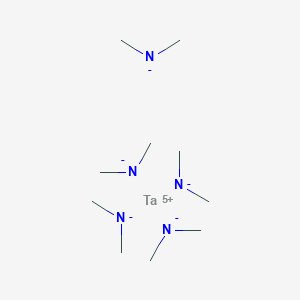
Pentakis(dimethylamino)tantalum(PDMAT)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pentakis(dimethylamino)tantalum(V): is an organometallic compound of tantalum. It is a colorless solid that is soluble in organic solvents and hydrolyzes readily to release dimethylamine . This compound is used primarily as a precursor in the deposition of tantalum nitride and tantalum oxide thin films, which are important in the semiconductor industry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Pentakis(dimethylamino)tantalum(V) is prepared by treating tantalum pentachloride with lithium dimethylamide . The reaction is as follows:
TaCl5+5LiN(CH3)2→Ta(N(CH3)2)5+5LiCl
This reaction typically occurs in an inert atmosphere to prevent hydrolysis and oxidation of the product.
Industrial Production Methods: In industrial settings, the production of pentakis(dimethylamino)tantalum(V) involves the use of high-purity reagents and controlled environments to ensure the quality and consistency of the product. The compound is often produced in batch processes, with careful monitoring of reaction conditions to maximize yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions: Pentakis(dimethylamino)tantalum(V) undergoes several types of chemical reactions, including:
Hydrolysis: The compound hydrolyzes readily to release dimethylamine.
Oxidation: It can be oxidized to form tantalum oxide thin films.
Substitution: The dimethylamino groups can be substituted by other ligands under appropriate conditions.
Common Reagents and Conditions:
Hydrolysis: Water or moisture in the air.
Oxidation: Oxygen, water, nitric oxide, or hydrogen peroxide during the deposition process.
Substitution: Various ligands depending on the desired product.
Major Products Formed:
Hydrolysis: Dimethylamine.
Oxidation: Tantalum oxide (Ta₂O₅) thin films.
Substitution: Various tantalum complexes depending on the substituent ligands.
Wissenschaftliche Forschungsanwendungen
Pentakis(dimethylamino)tantalum(V) has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of tantalum nitride and tantalum oxide thin films.
Biology and Medicine:
Industry: Widely used in the semiconductor industry for the deposition of barrier layers to prevent copper diffusion in integrated circuits
Wirkmechanismus
The mechanism by which pentakis(dimethylamino)tantalum(V) exerts its effects involves the decomposition of the compound to release dimethylamine and form tantalum-containing thin films. The molecular targets and pathways involved include the interaction of the compound with oxygen or other oxidizing agents to form tantalum oxide or tantalum nitride thin films .
Vergleich Mit ähnlichen Verbindungen
- Tetrakis(dimethylamido)titanium(IV)
- Tetrakis(dimethylamido)hafnium(IV)
- Tetrakis(dimethylamido)zirconium(IV)
- Tris(diethylamido)(tert-butylimido)tantalum(V)
Comparison: Pentakis(dimethylamino)tantalum(V) is unique in its ability to form high-quality tantalum nitride and tantalum oxide thin films, which are crucial for advanced semiconductor applications. Compared to similar compounds, it offers better thermal stability and higher deposition rates, making it a preferred choice for industrial applications .
Eigenschaften
Molekularformel |
C10H30N5Ta |
|---|---|
Molekulargewicht |
401.33 g/mol |
IUPAC-Name |
dimethylazanide;tantalum(5+) |
InChI |
InChI=1S/5C2H6N.Ta/c5*1-3-2;/h5*1-2H3;/q5*-1;+5 |
InChI-Schlüssel |
VSLPMIMVDUOYFW-UHFFFAOYSA-N |
Kanonische SMILES |
C[N-]C.C[N-]C.C[N-]C.C[N-]C.C[N-]C.[Ta+5] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(3,3,4,4,4-d5)-(E/Z)-1-[4-(2-Chloroethoxy)phenyl]-1-[4-hydroxyphenyl]-2-phenyl-1-butene](/img/structure/B13402138.png)
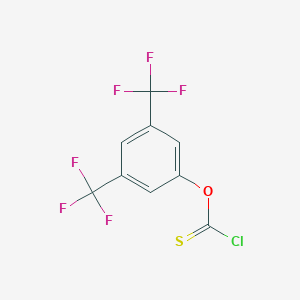
![Methyl (2S)-2-methyl-3-((tetrahydro-2H-pyran-2-yl]oxy]propanoate](/img/structure/B13402141.png)
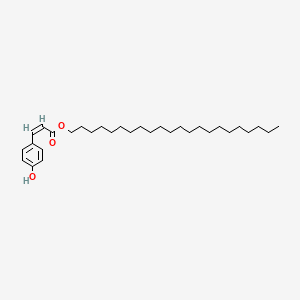
![N-[3-(7-{[6-(4-hydroxycyclohexyl)pyridin-3-yl]amino}-1-methyl-1H,2H,3H,4H-[1,3]diazino[4,5-d]pyrimidin-3-yl)-4-methylphenyl]-3-(trifluoromethyl)benzamide](/img/structure/B13402166.png)

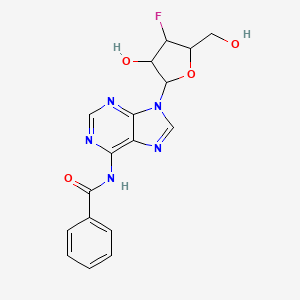
![Benzenepropanoyl chloride, I+/--[(1-naphthalenylsulfonyl)amino]-](/img/structure/B13402183.png)
![2,5-Bis[2-(2-methoxyethoxy)ethoxy]terephthalaldehyde](/img/structure/B13402186.png)
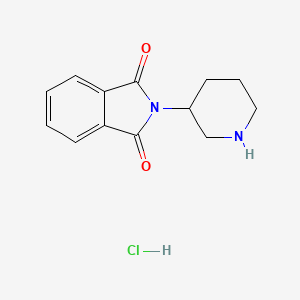
![(4S,5R,6R)-3-[(3S,5S)-5-(dimethylcarbamoyl)pyrrolidin-3-yl]sulfanyl-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B13402192.png)
![Methyl 7-[3,5-dihydroxy-2-(3-hydroxy-5-phenylpent-1-enyl)cyclopentyl]hept-5-enoate](/img/structure/B13402198.png)

![tert-butyl N-[2-[(Z)-[5-hydroxy-1-[4-(trifluoromethyl)phenyl]pentylidene]amino]oxyethyl]carbamate](/img/structure/B13402214.png)
